Product packaging for L-2-Aminoundecanoic acid(Cat. No.:)

L-2-Aminoundecanoic acid

Cat. No.: B1579000
M. Wt: 201.31
Attention: For research use only. Not for human or veterinary use.
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Description

L-2-Aminoundecanoic acid is a chiral, non-proteinogenic amino acid with the molecular formula C11H23NO2 and a molecular mass of 201.31 g/mol . This compound serves as a specialized building block in biochemical research, particularly in the study of L-Amino Acid Oxidases (LAAOs) . LAAOs are flavoenzymes that catalyze the stereospecific oxidative deamination of L-amino acids, producing hydrogen peroxide, ammonia, and corresponding α-keto acids . The hydrogen peroxide generated in these reactions is a key agent in innate immune responses, contributing to potent antibacterial, antiparasitic, and antiviral effects observed in various organisms . Researchers can utilize this compound as a substrate to investigate the kinetics, substrate specificity, and mechanisms of these enzymes, which are of significant interest for developing novel antimicrobial and therapeutic strategies . Furthermore, its extended carbon chain makes it a candidate for studying the synthesis of bio-based polyamides, similar to how its positional isomer, 11-aminoundecanoic acid, is the monomer for Nylon 11 . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Weight

201.31

Origin of Product

United States

Synthetic Methodologies for L 2 Aminoundecanoic Acid

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic methods offer a powerful strategy for producing enantiomerically pure amino acids by combining the versatility of chemical synthesis with the high selectivity of biocatalysts. A primary approach for L-2-aminoundecanoic acid involves the enzymatic kinetic resolution of a racemic mixture.

Another established enzymatic resolution technique utilizes lipases or esterases. In this pathway, a racemic mixture of 2-aminoundecanoic acid is first chemically converted to its corresponding ester, for example, methyl 2-aminoundecanoate. A stereoselective lipase (B570770), such as Candida antarctica lipase B (CALB), can then selectively hydrolyze the L-ester back to the L-amino acid, leaving the D-ester unreacted. beilstein-journals.org Separation of the resulting acid and ester is straightforward.

Dynamic kinetic resolution (DKR) represents a more advanced chemo-enzymatic approach that can theoretically achieve a 100% yield of the desired enantiomer. acs.org In a DKR process for this compound, the enzymatic resolution of a racemic precursor (like an ester or amide) is coupled with an in-situ chemical or enzymatic racemization of the slower-reacting enantiomer. This continuous racemization ensures that the substrate pool for the selective enzyme is constantly replenished, driving the conversion entirely towards the desired L-amino acid.

Stereoselective Chemical Synthesis Routes

Purely chemical methods that establish the desired stereocenter from the outset provide an alternative to resolution-based techniques. These de novo asymmetric syntheses are highly valuable in organic chemistry.

A prominent method for the asymmetric synthesis of α-amino acids is the Strecker synthesis. The classical Strecker reaction involves treating an aldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile to yield a racemic amino acid. wikipedia.org To achieve stereoselectivity, a chiral auxiliary can be used. For instance, undecanal (B90771) (the aldehyde precursor for 2-aminoundecanoic acid) can be reacted with a chiral amine, such as (S)-α-phenylethylamine, and a cyanide source. The chiral amine directs the addition of the cyanide to one face of the intermediate imine, leading to a diastereomeric mixture of α-aminonitriles that is enriched in one diastereomer. After separation, hydrolysis of the nitrile and removal of the chiral auxiliary yields the enantiomerically enriched this compound. wikipedia.orgscielo.br

Alternatively, catalytic asymmetric Strecker syntheses have been developed that use a chiral catalyst to control the stereochemical outcome. nih.govacs.org These methods react an imine with a cyanide source in the presence of a substoichiometric amount of a chiral catalyst, often based on metals like zirconium or non-metal catalysts like thioureas. nih.govacs.org This approach is highly efficient and avoids the need to install and remove a stoichiometric chiral auxiliary.

Other stereoselective routes include the asymmetric amination of a suitable enolate precursor derived from undecanoic acid. This can be achieved by converting undecanoic acid into a chiral N-acyloxazolidinone. Deprotonation of this derivative forms a chiral enolate, which can then react with an electrophilic nitrogen source to install the amino group with high diastereoselectivity. Subsequent cleavage of the chiral auxiliary liberates the desired this compound.

Optimization of Reaction Conditions and Yields

The efficiency and viability of any synthetic route depend heavily on the optimization of reaction parameters to maximize yield and stereoselectivity.

For chemo-enzymatic resolutions, key factors include the choice of enzyme, pH, temperature, and substrate concentration. The enzyme must exhibit high stereoselectivity (E-value) for the specific substrate. The pH and temperature must be optimized to ensure maximum enzyme activity and stability. For instance, many acylase and lipase reactions are performed in aqueous buffers at near-neutral pH and at temperatures between 30-50 °C. The use of co-solvents or ionic liquids can sometimes enhance enzyme performance and substrate solubility. researchgate.net

Table 1: Illustrative Optimization of Enzymatic Resolution of N-acetyl-Dthis compound

ParameterCondition ACondition BCondition CResult (L-amino acid yield)
Enzyme Source Acylase IAspergillus AcylaseAspergillus AcylaseCondition C is optimal
pH 6.57.57.5
Temperature (°C) 303745
Yield (%) 35%42%48% (approaching theoretical max of 50%)

This table is illustrative and based on general principles of enzymatic resolution optimization.

In stereoselective chemical syntheses, such as the asymmetric Strecker reaction, optimization focuses on the catalyst, solvent, temperature, and cyanide source. The choice of chiral catalyst or auxiliary is paramount for achieving high enantiomeric excess (ee). nih.gov Reaction temperature can significantly influence selectivity; many asymmetric catalytic reactions require sub-ambient temperatures to achieve high ee values. The nature of the cyanide source (e.g., HCN, TMSCN, KCN) can also impact reaction efficiency and safety. nih.gov

Table 2: Hypothetical Optimization of a Catalytic Asymmetric Strecker Synthesis

EntryCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
15Toluene258570
25CH2Cl208885
32.5CH2Cl2-209094
41CH2Cl2-208293

This table is hypothetical, demonstrating common optimization variables and their impact on yield and stereoselectivity.

Through careful selection of the synthetic strategy and meticulous optimization of reaction conditions, this compound can be produced with high chemical and enantiomeric purity, making it available for further research and application.

Incorporation into Peptide and Peptidomimetic Architectures

Design and Synthesis of L-2-Aminoundecanoic Acid-Containing Peptide Sequences

The chemical synthesis of peptides containing this compound can be achieved through established methodologies, including both solid-phase and solution-phase approaches. The choice of strategy often depends on the desired peptide length, complexity, and scale of synthesis.

Strategies for Site-Specific Integration within Peptide Frameworks

The site-specific incorporation of this compound into a peptide sequence is crucial for systematically studying its impact on structure and function. This is typically achieved by utilizing a protected form of this compound as a building block in a stepwise peptide synthesis. nih.gov The amino group is commonly protected with a base-labile fluorenylmethyloxycarbonyl (Fmoc) group or an acid-labile tert-butyloxycarbonyl (Boc) group, which are standard in peptide chemistry. libretexts.orgsigmaaldrich.com The carboxylic acid functional group can be activated in situ to facilitate amide bond formation with the free amino group of the growing peptide chain. ekb.eg

Researchers have successfully incorporated (S)-2-aminoundecanoic acid at various positions within the antimicrobial peptide anoplin (B1578421) to enhance its activity. nih.govfrontiersin.org This targeted placement allows for a detailed investigation of how the lipophilic side chain influences the peptide's interaction with microbial membranes. nih.govfrontiersin.org The general principle of using protecting groups ensures that the desired peptide bond is formed specifically between the carboxylic acid of the incoming amino acid and the N-terminal amine of the peptide chain, preventing unwanted side reactions. ekb.egresearchgate.net

Applications in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a widely used method for the synthesis of peptides containing non-standard amino acids like this compound. peptide.comcsic.esnih.gov In SPPS, the C-terminal amino acid of the desired peptide is first anchored to an insoluble polymer resin. peptide.com The peptide chain is then elongated in a stepwise manner by the sequential addition of N-protected amino acids. sigmaaldrich.com

The process involves a cycle of deprotection of the N-terminal amino group, followed by coupling of the next protected amino acid. peptide.com The use of a solid support simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing of the resin. nih.gov For the incorporation of this compound, an Fmoc- or Boc-protected derivative is used in the appropriate coupling step. libretexts.org The efficiency of each coupling and deprotection step is critical for the synthesis of high-purity peptides. peptide.com After the entire peptide sequence has been assembled, the peptide is cleaved from the resin, and all protecting groups are removed. peptide.com This method has been instrumental in creating libraries of peptide analogs containing this compound at different positions to explore structure-activity relationships. nih.gov

Synthesis StepDescriptionKey Reagents/Conditions
Resin Loading Attachment of the first amino acid (C-terminal) to the solid support.Protected amino acid, coupling agent, resin (e.g., Wang, Rink amide).
Deprotection Removal of the N-terminal protecting group (e.g., Fmoc or Boc).Piperidine in DMF (for Fmoc), TFA (for Boc). libretexts.org
Coupling Formation of the peptide bond with the next N-protected amino acid.Protected this compound, coupling reagents (e.g., HBTU, HATU).
Washing Removal of excess reagents and by-products.Solvents like DMF and DCM. csic.es
Cleavage Release of the completed peptide from the resin and removal of side-chain protecting groups.Strong acid cocktail (e.g., TFA with scavengers). peptide.com

Solution-Phase Peptide Synthesis Techniques

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of shorter peptides or for fragments that may be difficult to synthesize on a solid support. libretexts.orgnih.gov In solution-phase synthesis, all reactions are carried out in a homogeneous solution. ekb.eg This method requires purification after each step, typically by extraction or crystallization, to remove unreacted starting materials and by-products. nih.gov

The fundamental chemistry of peptide bond formation is the same as in SPPS, involving the activation of a carboxyl group and its reaction with an amino group. researchgate.net Protecting groups are essential to control the sequence of amide bond formation. libretexts.org For instance, the amino group of this compound would be protected (e.g., with a Boc group), and its carboxyl group would be activated to react with the amino group of another amino acid or peptide fragment. researchgate.net After coupling, the protecting group on the newly formed dipeptide would be removed to allow for the next coupling reaction. libretexts.org Though more labor-intensive due to the purification at each stage, solution-phase synthesis can offer advantages in terms of scalability and the ability to characterize intermediates. nih.gov

Structural and Conformational Analysis of this compound Residues in Peptides

The incorporation of this compound can significantly influence the conformational preferences and secondary structure of peptides. A variety of spectroscopic techniques are employed to elucidate these structural details. subr.edu

Spectroscopic Characterization Techniques (e.g., Fourier Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Circular Dichroism (CD) Spectroscopy)

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for analyzing the secondary structure of peptides. nih.gov The amide I band (1600–1700 cm⁻¹), which arises mainly from the C=O stretching vibration of the peptide backbone, is particularly sensitive to the peptide's conformation. researchgate.netlew.ro Different secondary structures, such as α-helices, β-sheets, and turns, give rise to characteristic frequencies within the amide I region. nih.govlew.ro For peptides containing this compound, FT-IR can be used to assess how the lipophilic side chain perturbs the backbone conformation and promotes the formation of specific secondary structures. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed atomic-level information about the three-dimensional structure and dynamics of peptides in solution. chemrxiv.orgresearchgate.net Two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, allow for the assignment of proton resonances and the determination of through-bond and through-space connectivities. chemrxiv.org The chemical shifts of amide protons are sensitive to their environment and can indicate the presence of hydrogen bonding, a key feature of stable secondary structures. chemrxiv.org For peptides with this compound, NMR can be used to determine the conformation of the peptide backbone and the orientation of the long aliphatic side chain. nih.govnih.gov

Spectroscopic TechniqueInformation ObtainedTypical Spectral Region/Parameter
FT-IR Spectroscopy Secondary structure content (α-helix, β-sheet, turn, random coil). researchgate.netAmide I band (1600-1700 cm⁻¹). lew.ro
NMR Spectroscopy 3D structure, hydrogen bonding, side-chain orientation, dynamics. chemrxiv.orgChemical shifts, coupling constants, Nuclear Overhauser Effects (NOEs). chemrxiv.org
CD Spectroscopy Secondary structure estimation (α-helix, β-sheet content). plos.orgFar-UV region (190-250 nm). plos.org

Investigation of Preferred Conformations and Secondary Structure Induction

The long, flexible C9 alkyl side chain of this compound can significantly impact the conformational landscape of a peptide. Its hydrophobic nature can drive the peptide to adopt specific folded structures in aqueous environments to shield the aliphatic chain from the solvent. This can lead to the stabilization or induction of secondary structures like α-helices or β-turns. uzh.ch

In the context of antimicrobial peptides, the introduction of this compound has been shown to enhance helicity, which is often correlated with increased antimicrobial activity. nih.govfrontiersin.org The lipophilic side chain can anchor the peptide to the microbial membrane, facilitating the formation of a stable helical structure that is crucial for membrane disruption. nih.gov Conformational studies using the spectroscopic techniques mentioned above are essential to correlate these structural changes with the observed biological activity. For example, an increase in the mean residue ellipticity at 222 nm in the CD spectrum would indicate a higher α-helical content upon incorporation of this compound. plos.org Similarly, NMR studies can provide direct evidence of the specific interactions between the undecanoyl side chain and other residues, or with a membrane mimetic environment, revealing the molecular basis for the induced conformational changes. nih.gov

Stereochemical Influence on Helical Screw Sense Formation

The stereochemistry of the constituent amino acids is a fundamental determinant of the secondary structure of a peptide, including the screw sense (handedness) of helical conformations. In general, peptides composed of L-amino acids, the naturally occurring stereoisomers, predominantly adopt right-handed α-helical or 3(10)-helical structures. nih.govoup.com Conversely, peptides synthesized from D-amino acids tend to form left-handed helices. oup.complos.org This preference is a direct consequence of the steric constraints imposed by the chiral α-carbon of the amino acid residues, which dictates the energetically favorable dihedral angles (φ and ψ) of the peptide backbone.

The incorporation of this compound into a peptide sequence is expected to follow this general principle, favoring the formation of a right-handed helical screw sense. The long, hydrophobic undecyl side chain can further influence the stability and conformation of the helix through intramolecular and intermolecular interactions.

Detailed Research Findings

While the principle of stereochemical control of helical handedness is well-established, specific and detailed research findings focusing exclusively on the influence of this compound on helical screw sense are not extensively documented in publicly available literature. However, studies on related long-chain amino acids and general principles of peptide stereochemistry provide a strong basis for understanding its likely impact.

One notable study involved the incorporation of (S)-2-aminoundecanoic acid, which is the L-enantiomer, into the antimicrobial peptide anoplin. frontiersin.org The primary goal of this research was to enhance the peptide's membrane affinity and biological activity by introducing a lipophilic moiety. The study found that the incorporation of (S)-2-aminoundecanoic acid led to an increase in the helical content of the anoplin analogs. frontiersin.org While the specific screw sense of the helix was not explicitly reported, the use of an L-amino acid strongly suggests the formation of a right-handed helix, consistent with established principles.

Circular Dichroism (CD) spectroscopy is a primary analytical technique used to determine the secondary structure of peptides, including the helical content and the screw sense. A right-handed α-helix typically exhibits a characteristic CD spectrum with a positive maximum around 195 nm and two negative minima at approximately 208 nm and 222 nm. researchgate.net A left-handed helix would show a mirror-image spectrum. researchgate.net Although no specific CD spectra for peptides solely defined by the influence of this compound on screw sense are available, the data from the anoplin study would have utilized such methods to determine the increase in helicity.

Data on Helical Propensity Influenced by Amino Acid Stereochemistry

To illustrate the general principles of how amino acid stereochemistry influences helical structures, the following table summarizes the expected helical outcomes based on the chirality of the constituent amino acids.

Amino Acid StereochemistryPredominant Helical Screw SenseMethod of Determination
L-Amino AcidsRight-handed (P-helix)Circular Dichroism (CD) Spectroscopy, NMR Spectroscopy, X-ray Crystallography
D-Amino AcidsLeft-handed (M-helix)Circular Dichroism (CD) Spectroscopy, NMR Spectroscopy, X-ray Crystallography
Mixture of L- and D-Amino AcidsDisruption of regular helical structure or formation of specialized helicesCircular Dichroism (CD) Spectroscopy, NMR Spectroscopy, X-ray Crystallography
Achiral Amino Acids (e.g., Glycine)Can be incorporated into both right- and left-handed helices; often act as helix breakersCircular Dichroism (CD) Spectroscopy, NMR Spectroscopy, X-ray Crystallography

In the absence of direct experimental data for homooligomers of this compound or peptides where its influence is the sole determinant of screw sense, the established principles of peptide stereochemistry provide the most reliable framework for predicting its conformational effects. The incorporation of this compound, by virtue of its L-configuration, is anticipated to promote and stabilize right-handed helical structures in peptide and peptidomimetic architectures. Further dedicated studies, including synthesis of model peptides and detailed analysis by CD and NMR spectroscopy, would be required to definitively quantify the stereochemical influence of this compound on helical screw sense formation.

Functionalization and Derivatization Strategies Utilizing L 2 Aminoundecanoic Acid

Synthesis of Derivatives for Enhanced Biological Activity

The incorporation of L-2-aminoundecanoic acid into therapeutic agents has proven to be a valuable strategy for augmenting their biological functions. The lipophilic nature of its undecyl side chain is particularly advantageous in modulating interactions with biological membranes and other hydrophobic targets.

Development of Antimicrobial Peptides with Modulated Membrane Affinity

Antimicrobial peptides (AMPs) are a critical component of the innate immune system and represent a promising class of therapeutics against multidrug-resistant bacteria. nih.gov A key mechanism of action for many AMPs involves their interaction with and disruption of bacterial cell membranes. nih.gov The efficacy of these peptides is often linked to their amphipathic nature, where a balance of cationic and hydrophobic residues is crucial for membrane binding and insertion. nih.gov

The introduction of this compound into peptide sequences is a strategic approach to enhance their hydrophobicity and, consequently, their antimicrobial potency. By modifying existing AMPs or designing new ones incorporating this unnatural amino acid, researchers can fine-tune the peptide's affinity for bacterial membranes. This enhanced membrane interaction can lead to more effective pore formation or disruption of the membrane integrity, ultimately resulting in bacterial cell death. nih.govnih.gov

For instance, the terminal modification of a lactoferricin (B1576259) B-derived antimicrobial peptide with (S)-2-aminooctanoic acid, a shorter-chain analogue of this compound, resulted in up to a 16-fold improvement in antibacterial activity. nih.gov This highlights the potential of fatty amino acids in enhancing the therapeutic properties of AMPs. nih.gov

Exploration of Readthrough Activity in Negamycin (B1678013) Analogues and Derivatives

Nonsense mutations, which introduce a premature termination codon (PTC) into the mRNA sequence, can lead to the production of truncated, non-functional proteins and are the underlying cause of numerous genetic diseases, including Duchenne muscular dystrophy (DMD). acs.orgnih.gov One therapeutic strategy aims to promote the "readthrough" of these PTCs, allowing the ribosome to incorporate an amino acid at the site of the nonsense mutation and synthesize a full-length, functional protein. acs.org

The dipeptide-like antibiotic (+)-negamycin has been identified as a compound that can induce readthrough of PTCs. nih.gov Structure-activity relationship (SAR) studies on negamycin and its analogues have revealed that modifications to its structure can significantly impact its readthrough activity. acs.orgnih.govnih.gov

In a notable study, researchers synthesized a series of conformationally restricted derivatives of a negamycin analogue, TCP-107. acs.org Among these, a derivative acylated with L-α-aminoundecanoic acid, named TCP-306, demonstrated approximately three times higher readthrough activity than its parent compound, TCP-304. acs.org This finding underscores the significant role that the long alkyl chain of this compound plays in enhancing the readthrough-promoting activity of negamycin derivatives, offering a promising avenue for the development of new therapeutics for genetic disorders caused by nonsense mutations. acs.orgfigshare.com

Design of Bioconjugates for Targeted Molecular Interactions (e.g., Dual-Action Ligands)

The design of dual-action ligands, molecules that can simultaneously interact with two different biological targets, is an emerging area in medicinal chemistry. The unique structural features of this compound can be exploited in the synthesis of such ligands. For example, its long alkyl chain could serve as a hydrophobic anchor to one target, while the amino acid backbone provides a scaffold for attaching another pharmacophore directed at a second target. This approach has the potential to create novel therapeutics with improved efficacy and reduced side effects.

Application in Enzyme Substrate Design and Mechanistic Probes

Understanding the intricate mechanisms of enzyme function and identifying their substrates are fundamental goals in biochemistry and drug discovery. This compound and its derivatives have emerged as valuable tools in this pursuit, enabling the design of specialized substrates and probes to investigate enzyme activity and recognition.

Substrate Development for Histone Deacetylase (HDAC) Activity Assays

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. nih.gov Dysregulation of HDAC activity is implicated in various diseases, including cancer, making them important therapeutic targets. nih.govwayne.edu

To identify and characterize HDAC inhibitors, robust and specific activity assays are required. The development of synthetic substrates that are efficiently processed by HDACs is central to these assays. While the direct use of this compound in HDAC substrate design is not extensively documented in the provided search results, the principles of substrate design for these enzymes are well-established. nih.govgoogle.com An ideal substrate typically mimics the natural acetylated lysine (B10760008) residue of histones. nih.gov

The incorporation of unnatural amino acids with varying chain lengths and functionalities into peptide substrates allows for the fine-tuning of substrate specificity for different HDAC isoforms. The hydrophobic undecyl side chain of this compound could potentially be utilized to probe hydrophobic pockets within the active site or at the rim of the catalytic tunnel of certain HDACs, thereby contributing to the development of isoform-selective substrates and inhibitors.

Investigation of Enzyme-Substrate Recognition through Tailored Derivatives

The precise recognition of a substrate by an enzyme is a cornerstone of biological catalysis. Tailoring enzyme substrates with specific chemical modifications provides a powerful method to probe the molecular details of this recognition process. nih.gov By systematically altering the structure of a substrate and observing the effect on enzyme binding and turnover, researchers can map the critical interactions within the enzyme's active site. nih.gov

Mechanistic Investigations and Structure Activity Relationship Sar Studies

Elucidation of Molecular Mechanisms in Biological Systems

The primary mechanism by which L-2-aminoundecanoic acid imparts enhanced biological activity to peptides is through its influence on peptide-membrane interactions. Its long, non-polar side chain acts as a lipid anchor, facilitating the association of the peptide with the cell membranes of target organisms.

Role in Modulating Peptide-Membrane Interactions

Research has demonstrated that the incorporation of (S)-2-aminoundecanoic acid, the L-enantiomer, into the antimicrobial peptide anoplin (B1578421) significantly enhances its ability to interact with and disrupt microbial membranes. explorationpub.comnih.gov Anoplin, a decapeptide derived from wasp venom, exhibits broad-spectrum antimicrobial activity. nih.gov When this compound is substituted for natural amino acid residues at specific positions within the anoplin sequence, the resulting lipophilic analogs show increased potency against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. explorationpub.comnih.gov

The lipophilic undecyl side chain of this compound is thought to insert into the hydrophobic core of the lipid bilayer, effectively anchoring the peptide to the membrane. explorationpub.comnih.gov This increased membrane affinity is a critical factor in the enhanced antimicrobial activity. By bringing the peptide into close proximity with the membrane, the anchor facilitates the disruptive actions of the peptide, which may include pore formation or other mechanisms that compromise membrane integrity. nih.gov

A key finding is that this enhanced activity is achieved while maintaining selectivity for microbial membranes over host cells, such as erythrocytes. explorationpub.com This is a crucial advantage over non-specific membrane-disrupting agents. The strategic placement of the lipophilic anchor within the peptide sequence allows for a balance between hydrophobicity and charge, which is essential for selective toxicity.

Correlating Structural Modifications with Functional Potency and Selectivity

The relationship between the structural features of peptides containing this compound and their biological activity is a central aspect of SAR studies. These studies aim to understand how modifications to the peptide, including the position and context of the this compound residue, affect its potency and selectivity.

Studies on anoplin have shown that substituting this compound at different positions results in analogs with varying levels of antimicrobial potency and hemolytic activity. explorationpub.com For instance, the substitution at certain positions leads to a significant increase in antimicrobial activity with only a modest increase in toxicity to red blood cells, thus improving the therapeutic index. explorationpub.com This highlights the importance of optimizing the position of the lipophilic anchor to maximize efficacy while minimizing off-target effects.

In contrast to N-terminal acylation, which can also increase hydrophobicity but often leads to a loss of selectivity, the incorporation of this compound as an amino acid residue within the peptide backbone appears to be a more refined strategy for enhancing activity while preserving selectivity. explorationpub.com

Theoretical and Computational Approaches to Conformational Behavior and Interactions

While experimental studies provide valuable data on the biological activity of peptides containing this compound, theoretical and computational methods offer a means to understand their behavior at a molecular level. These approaches can be used to investigate the conformational properties of the amino acid itself and how it influences the structure and dynamics of the peptides into which it is incorporated.

Molecular dynamics (MD) simulations can be employed to model the interaction of this compound-containing peptides with lipid bilayers. Such simulations can provide insights into the precise orientation and depth of insertion of the undecyl side chain into the membrane. They can also help to elucidate how this anchoring affects the secondary structure of the peptide and its subsequent interactions with the membrane lipids, potentially revealing the molecular details of membrane disruption.

Conformational analysis of this compound can be performed using computational chemistry methods to understand the preferred dihedral angles of its long side chain. This information is valuable for designing peptides with specific folded structures. While specific computational studies focusing exclusively on this compound are not extensively reported in the literature, the methodologies for studying non-standard and lipophilic amino acids are well-established. These approaches could be readily applied to investigate the conformational landscape of this compound and its impact on peptide structure and function.

By combining experimental SAR data with computational modeling, a more complete picture of how this compound modulates peptide activity can be achieved. This synergy can guide the rational design of novel and more effective peptide-based therapeutics.

Advanced Analytical and Characterization Techniques for L 2 Aminoundecanoic Acid and Its Bioconjugates

High-Resolution Chromatographic Separation Methodologies (e.g., High-Performance Liquid Chromatography (HPLC))

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of amino acids, including L-2-aminoundecanoic acid. Given the chiral nature of this compound, the separation of its enantiomers is of critical importance. This is typically achieved using chiral stationary phases (CSPs).

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. researchgate.net The differential stability of these complexes leads to different retention times, allowing for their separation. Macrocyclic antibiotics, such as teicoplanin and vancomycin, have proven to be exceptionally effective chiral selectors for a wide range of amino acids. nih.govmst.edu These CSPs can operate in various modes, including reversed-phase, normal-phase, and polar organic modes, providing flexibility in method development. researchgate.netsigmaaldrich.com

For underivatized amino acids like this compound, direct enantioseparation on a CSP is often the preferred approach as it avoids potential racemization during derivatization. chromatographytoday.com Chiral crown ether and ligand-exchange chromatography columns are also effective for the separation of free amino acids. chromatographytoday.comscas.co.jp In ligand-exchange chromatography, a metal ion (e.g., copper) is added to the mobile phase to facilitate the formation of diastereomeric metal complexes with the chiral selector and the analyte. chromatographytoday.com

In cases where enhanced detection sensitivity is required, or for specific applications, pre-column derivatization can be employed. Reagents like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can be used to introduce a fluorogenic tag, enabling highly sensitive fluorescence detection. yakhak.org

Table 1: Chiral Stationary Phases (CSPs) for the HPLC Separation of Amino Acids

Chiral Stationary Phase (CSP) TypeChiral Selector ExampleTypical Mobile Phase ModeApplicability for Amino Acids
Macrocyclic GlycopeptideTeicoplanin, VancomycinReversed-Phase, Polar Organic, Normal-PhaseBroad applicability for native and derivatized α- and β-amino acids. nih.govmst.edu
Crown Ether(+)-(18-Crown-6)-tetracarboxylic acidReversed-PhaseEffective for primary amino acids and compounds with primary amine groups. scas.co.jpnih.gov
Ligand ExchangeL-Phenylalanine, L-ProlineReversed-Phase (with metal salt, e.g., CuSO₄)Separation of free amino acid enantiomers. chromatographytoday.com
Polysaccharide DerivativesCellulose or Amylose PhenylcarbamatesNormal-Phase, Reversed-PhaseEffective for N-derivatized amino acids. yakhak.org
Brush-Type / Pirkle-Type(S,S)-Whelk-O 1Normal-Phase, Polar OrganicGeneral purpose, often used for N-protected amino acids. chromatographytoday.com

Mass Spectrometry-Based Characterization (e.g., Field Desorption Mass Spectrometry, Electrospray Ionization Mass Spectrometry (ESI-MS))

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the structure of this compound and its bioconjugates. Soft ionization techniques are particularly crucial for analyzing these often non-volatile and thermally sensitive molecules.

Field Desorption Mass Spectrometry (FD-MS) is a soft ionization method where a high electric field is applied to an analyte deposited on an emitter, leading to the desorption of ions with minimal fragmentation. wikipedia.orgcaltech.edu This technique is highly advantageous for non-volatile or thermally labile compounds like amino acids, as it typically produces a clean mass spectrum dominated by the molecular radical cation (M⁺·) or the protonated molecule ([M+H]⁺). wikipedia.org This allows for the unambiguous determination of the molecular mass, which is a critical first step in characterization. scripps.edu

Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique that is widely coupled with liquid chromatography (LC-MS). nih.gov In ESI, ions are generated from an analyte in solution by applying a high voltage to a capillary, creating an aerosol of charged droplets. This method is exceptionally well-suited for analyzing polar molecules like amino acids and is the cornerstone of modern metabolomics and proteomics. For this compound, ESI-MS would typically show a strong signal for the protonated molecule [M+H]⁺. When coupled with tandem mass spectrometry (MS/MS), ESI can provide detailed structural information. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced, which can be used to confirm the structure of the amino acid or to sequence peptide bioconjugates containing the this compound residue. nih.govnih.gov

Table 2: Mass Spectrometric Data for Aminoundecanoic Acid

ParameterValueTechniqueObservation
Molecular FormulaC₁₁H₂₃NO₂--
Exact Mass201.1729-Calculated monoisotopic mass.
[M+H]⁺ Precursor Ion (m/z)202.1802ESI-MSObserved for the positional isomer 11-aminoundecanoic acid. nih.gov
Key Fragment Ion (m/z)184.1692ESI-MS/MSCorresponds to the loss of H₂O from the precursor ion of 11-aminoundecanoic acid. nih.gov

Advanced Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for the definitive structural elucidation of this compound, providing detailed information about its carbon skeleton and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the molecular structure.

¹H NMR spectroscopy identifies the chemical environment of each hydrogen atom. For this compound, the spectrum would show a characteristic signal for the α-hydrogen adjacent to both the amino and carboxyl groups. The long alkyl chain would produce a series of overlapping signals in the upfield region, while the terminal methyl group would appear as a distinct triplet. bmrb.io

¹³C NMR spectroscopy provides information on the carbon framework. The spectrum would clearly show distinct signals for the carbonyl carbon (C=O) of the carboxylic acid, the α-carbon bonded to the nitrogen, and the individual carbons of the nonyl side chain. bmrb.ioresearchgate.net

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons (¹H-¹H COSY) and between protons and their directly attached carbons (¹H-¹³C HSQC). nih.gov These experiments are crucial for unambiguously assigning all the signals in the ¹H and ¹³C spectra and confirming the precise structure of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The FTIR spectrum of this compound, which exists as a zwitterion in the solid state, would exhibit several key absorption bands. nih.govresearchgate.net These include broad absorptions corresponding to the N⁺-H stretching of the ammonium (B1175870) group and the O-H stretching of the carboxylic acid. researchgate.net Characteristic C-H stretching vibrations from the long alkyl chain will also be prominent. researchgate.netchemicalbook.com

Table 3: Key FTIR Absorption Bands for this compound

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
Ammonium (N⁺-H)Stretching~3200-2500 (broad)
Alkyl (C-H)Asymmetric/Symmetric Stretching~2928 / 2847
Carboxylate (COO⁻)Asymmetric Stretching~1600-1550
Ammonium (N⁺-H)Bending~1550-1485
Carboxylate (COO⁻)Symmetric Stretching~1420-1380

Note: Values are approximate and based on typical ranges for amino acids and long-chain carboxylic acids. researchgate.netchemicalbook.com

Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

Atom Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)
C-1 (C=O)~175-180-
C-2 (α-CH)~55-60~3.5-4.0
C-3 (β-CH₂)~30-35~1.7-1.9
C-4 to C-10 (-(CH₂)₇-)~22-32~1.2-1.4
C-11 (-CH₃)~14~0.9

Note: These are predicted values based on the known spectra of similar long-chain amino acids and undecanoic acid. bmrb.io

Emerging Research Directions and Future Outlook in L 2 Aminoundecanoic Acid Research

Novel Applications in Targeted Medicinal Chemistry and Drug Discovery

The distinct lipophilic nature of L-2-aminoundecanoic acid makes it an attractive component for modifying bioactive molecules to enhance their therapeutic potential. A primary area of investigation is its incorporation into peptides to create novel lipopeptides with improved properties.

One significant application is in the development of new antimicrobial agents. Research has shown that incorporating (S)-2-aminoundecanoic acid into the sequence of anoplin (B1578421), a small antimicrobial peptide from wasp venom, enhances its activity against bacteria like Escherichia coli and Staphylococcus aureus. nih.gov The lipophilic side chain of the amino acid is believed to anchor the peptide to the bacterial membrane, increasing its local concentration and disruptive power. nih.gov Unlike simple N-terminal acylation, which can lead to a loss of selectivity, the site-specific incorporation of this compound improves antimicrobial potency while maintaining selectivity for microbial membranes over host cells. nih.gov

Similarly, this strategy has been applied to derivatives of lactoferricin (B1576259) B, another antimicrobial peptide. nih.gov The terminal conjugation of fatty acids with amino functionality, such as 2-aminooctanoic acid, has demonstrated a significant improvement in antibacterial activity, suggesting a promising avenue for this compound as well. nih.gov

Beyond antimicrobial peptides, this compound serves as a spacer or a lipophilic component in conjugate compounds. For instance, it has been used as a linker to connect madecassic acid and silybin, two natural products, to create hybrid molecules. ucl.ac.uk These conjugates are being investigated for their cytotoxic activity against liver cancer cells, demonstrating the potential of this compound in developing targeted cancer therapeutics. ucl.ac.uk

Table 1: Impact of this compound Incorporation on Antimicrobial Peptide Activity

PeptideModificationTarget OrganismObserved EffectReference
AnoplinSite-specific incorporation of (S)-2-aminoundecanoic acidE. coli, S. aureusEnhanced antimicrobial activity compared to native anoplin, with retained selectivity for microbial membranes. nih.gov
Lactoferricin B Derivative(Analogous modification with 2-aminooctanoic acid)Bacillus subtilis, Pseudomonas aeruginosa, S. aureusUp to 16-fold improvement in antibacterial activity. nih.gov

Advancements in Asymmetric and Green Synthetic Methodologies

The production of enantiomerically pure this compound is crucial for its pharmaceutical and advanced material applications. Consequently, significant research efforts are directed towards developing efficient asymmetric and environmentally benign synthetic routes.

Asymmetric Synthesis: Traditional methods often face challenges in establishing the desired stereochemistry. Modern asymmetric synthesis techniques offer powerful solutions. These include:

Chiral Auxiliaries and Catalysts: The use of chiral Ni(II) complexes of Schiff bases derived from a chiral ligand and glycine (B1666218) allows for the asymmetric alkylation of the glycine moiety. nih.gov This well-established methodology can be adapted for the synthesis of this compound by using an appropriate undecyl halide.

Enzymatic Synthesis: Biocatalysis represents a green and highly selective approach. rsc.org Enzymes such as transaminases can be employed for the asymmetric amination of a corresponding keto-acid precursor (2-oxoundecanoic acid). nih.gov Furthermore, kinetic resolution using enzymes like L-amino acid deaminase can separate a racemic mixture, enriching the desired L-enantiomer. nih.gov

Green Chemistry Approaches: The chemical industry's shift towards sustainability has spurred interest in renewable feedstocks and greener processes. vulcanchem.com this compound is well-positioned within this trend as its precursor, undecylenic acid, is commercially produced from the pyrolysis of ricinoleic acid, which is derived from castor oil—a renewable resource. wikipedia.orggoogle.com

Key green advancements include:

Bio-based Feedstocks: The synthesis pathway starting from castor oil provides a sustainable alternative to petroleum-based routes. google.com

Catalytic Methods: The development of catalytic methods, such as those using palladium nanoparticles for coupling reactions or hydrogenation steps, aims to reduce waste and improve reaction efficiency. mdpi.com

Process Optimization: Research into continuous-flow processes and the use of greener solvents, such as water or ethanol (B145695) mixtures, is ongoing to minimize the environmental impact of the synthesis. vulcanchem.commdpi.com A patented process describes the synthesis of 11-aminoundecanoic acid from undecylenic acid, highlighting an efficient and environmentally friendly manufacturing method that could be adapted for the L-2 isomer. google.com

Integration with Supramolecular Chemistry and Advanced Materials (excluding bulk polymer applications)

The amphiphilic structure of this compound, combining a hydrophilic amino acid head group with a long hydrophobic tail, makes it an excellent candidate for the construction of self-assembling systems and advanced materials.

A key area of exploration is the formation of low molecular weight gelators (LMWGs). Derivatives of the related 11-aminoundecanoic acid have been shown to be versatile building blocks for creating organogelators. researchgate.net These molecules can self-assemble in solvents through non-covalent interactions like hydrogen bonding and van der Waals forces to form fibrous networks that immobilize the solvent, creating a gel. The gelation properties can be tuned by modifying the terminal groups or adjusting the pH. researchgate.net

This principle is being extended to create "smart" materials. For example, by covalently linking side-arms derived from 11-aminoundecanoic acid to photochromic molecules like bisthienylcyclopentenes, researchers have designed multi-addressable supramolecular gels. researchgate.net These gels can be reversibly formed or dissolved in response to multiple external stimuli, including temperature, acidity, and light, opening up applications in sensing, controlled release, and molecular switching. researchgate.net The chirality inherent in this compound can be used to induce the formation of chiral supramolecular structures, such as helical fibers, which are of interest for creating materials with specific optical or recognition properties. vulcanchem.com

Table 2: Supramolecular Gels Derived from Aminoundecanoic Acid

Core MoleculeAminoundecanoic Acid DerivativeStimuli-ResponsivenessPotential ApplicationReference
BisthienylcyclopenteneCovalently linked 11-aminoundecanoic acid side-armsAcidity, Temperature, LightMolecular switches, Responsive materials researchgate.net
N-acyl (oligo)amide11-aminoundecanoic acidTemperature, pH (ionization state)Organogelators, Water gelators researchgate.net

Interdisciplinary Research at the Interface of Chemistry and Biology

This compound is a key player in research that bridges the gap between synthetic chemistry and biological systems. Its ability to mimic and integrate with biological structures provides a foundation for novel biotechnological applications.

One of the most promising areas is the development of biosensors. Undecylenic acid, the precursor to this compound, has been used as a bifunctional linker molecule to attach biomolecules to silicon transducer surfaces. wikipedia.org The terminal double bond reacts with the silicon surface, leaving the carboxylic acid group available for conjugation with proteins or other biological recognition elements. This creates a stable interface for detecting biological events. The defined stereochemistry of this compound could offer more specific and oriented immobilization of biomolecules in next-generation sensors.

The modification of peptides, as discussed previously, is a prime example of this interdisciplinary approach. By combining the synthetic versatility of this compound with the biological function of peptides, researchers can fine-tune properties like membrane interaction, stability, and bioavailability. nih.gov This synergy between a synthetic amino acid and a biological scaffold is a powerful strategy for creating new therapeutics. nih.govnih.gov

Furthermore, the study of how conjugates of this compound interact with cancer cells involves a deep understanding of cell biology, signaling pathways, and cytotoxicity mechanisms, representing a clear convergence of chemistry and biology to address complex medical challenges. ucl.ac.uk

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing L-2-Aminoundecanoic acid in laboratory settings?

  • Methodological Answer : Synthesis of this compound can be achieved through asymmetric catalysis or enzymatic resolution. For example, chiral auxiliaries like Evans oxazolidinones can enforce stereochemical control during alkylation steps. Alternatively, lipase-mediated kinetic resolution of racemic mixtures (DL-forms) can isolate the L-enantiomer. Post-synthetic purification via recrystallization or chromatography (e.g., reverse-phase HPLC) ensures stereochemical fidelity .

Q. Which analytical techniques are most effective for characterizing the purity and stereochemical integrity of this compound?

  • Methodological Answer :

  • Purity : Reverse-phase HPLC with UV detection (λ = 210–220 nm) or LC-MS quantifies impurities.
  • Stereochemical Integrity : Chiral GC or HPLC using β-cyclodextrin columns resolves enantiomers. Absolute configuration can be confirmed via X-ray crystallography or comparative optical rotation against standards .
  • Structural Validation : 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) verify molecular structure .

Q. How should researchers handle and store this compound to maintain stability?

  • Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in airtight, light-resistant containers. Avoid aqueous solutions unless buffered (pH 6–8) to prevent racemization. Pre-weigh aliquots to minimize freeze-thaw cycles. For hygroscopic batches, use desiccants like silica gel .

Advanced Research Questions

Q. How can researchers address discrepancies in bioactivity data across studies involving this compound?

  • Methodological Answer :

  • Variable Control : Standardize assay conditions (pH, temperature, solvent composition). For example, DMSO concentrations >1% may alter membrane permeability in cellular assays.
  • Purity Verification : Re-analyze batches via HPLC and HRMS to rule out degradation products or enantiomeric contamination.
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC50_{50}, EC50_{50}) and adjust for methodological differences (e.g., cell lines, incubation times) .

Q. What strategies optimize the solubility of this compound in aqueous buffers for in vitro assays?

  • Methodological Answer :

  • Co-Solvents : Use 10–20% DMSO or ethanol (ensure biocompatibility with assays).
  • pH Adjustment : Solubilize in mildly alkaline buffers (pH 7.4–8.5) to deprotonate the carboxyl group.
  • Surfactants : Non-ionic surfactants (e.g., Tween-80) enhance dispersion without denaturing proteins .

Q. How does the stereochemical configuration (L vs. D) of 2-Aminoundecanoic acid influence its biological interactions?

  • Methodological Answer : The L-form is preferentially incorporated into peptide chains via ribosomal machinery, while the D-form may resist enzymatic degradation, altering pharmacokinetics. Use competitive binding assays (e.g., surface plasmon resonance) to compare affinity for target receptors. Circular dichroism (CD) spectroscopy can track conformational changes in protein binding pockets .

Q. What derivatization strategies enhance the detection of this compound in trace-level metabolomic studies?

  • Methodological Answer :

  • Fluorescent Tagging : React with dansyl chloride or FITC for fluorescence detection (LOD < 1 nM).
  • Click Chemistry : Introduce azide/alkyne groups for Cu(I)-catalyzed cycloaddition with probes (e.g., biotin for streptavidin pull-down assays).
  • Mass Tags : Isotope-coded affinity tags (ICATs) enable quantitative MS-based profiling .

Q. What experimental design considerations are critical for studying this compound’s metabolic incorporation into peptides?

  • Methodological Answer :

  • Isotopic Labeling : Use 13^{13}C/15^{15}N-labeled this compound to track incorporation via NMR or MS.
  • Competition Assays : Co-incubate with canonical amino acids (e.g., leucine) to assess ribosomal selectivity.
  • Time-Course Analysis : Sample at intervals (0–24 hr) to quantify incorporation kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.